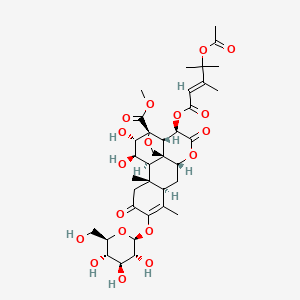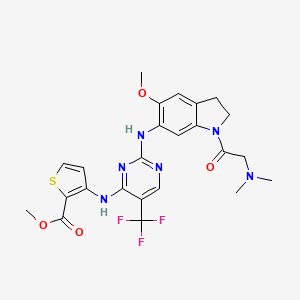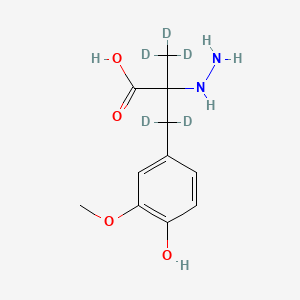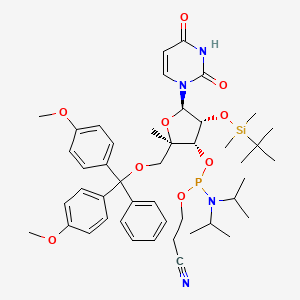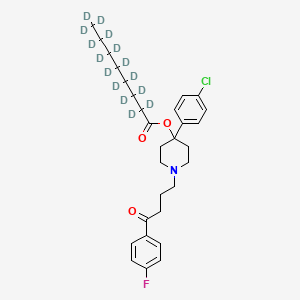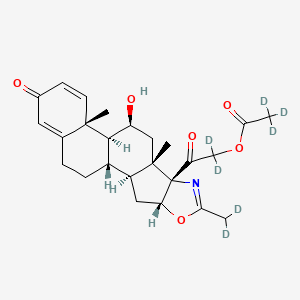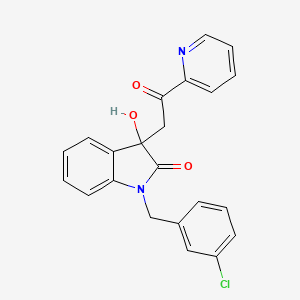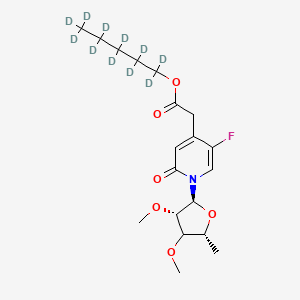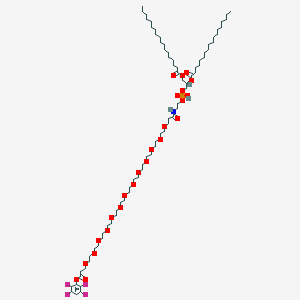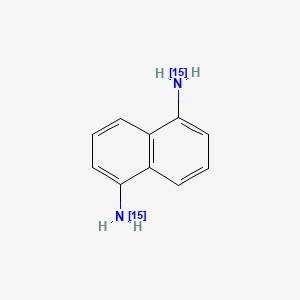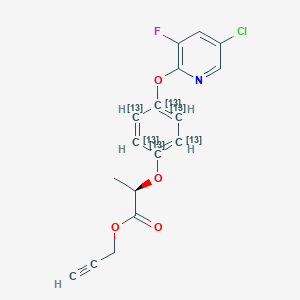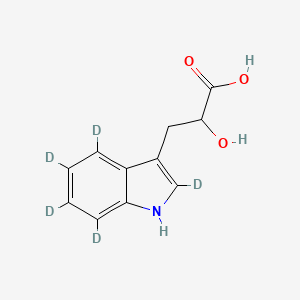
DL-Indole-3-lactic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Indole-3-lactic Acid-d5: is a deuterium-labeled derivative of indole-3-lactic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C₁₁H₆D₅NO₃, and it has a molecular weight of 210.24 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Indole-3-lactic Acid-d5 can be synthesized through the deuteration of indole-3-lactic acid. The process involves the incorporation of deuterium atoms into the indole-3-lactic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions .
Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically requires specialized equipment and conditions to ensure the incorporation of deuterium atoms into the compound .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Indole-3-lactic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-acetic acid derivatives, while reduction reactions may produce indole-3-propionic acid derivatives .
Wissenschaftliche Forschungsanwendungen
DL-Indole-3-lactic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of DL-Indole-3-lactic Acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various indole derivatives. These derivatives play a crucial role in regulating immune responses and maintaining intestinal homeostasis .
Vergleich Mit ähnlichen Verbindungen
- Indole-3-lactic acid
- Indole-3-acetic acid
- Indole-3-propionic acid
- Indole-3-butyric acid
Comparison: DL-Indole-3-lactic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound offers improved accuracy and reliability in experimental results .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
InChI-Schlüssel |
XGILAAMKEQUXLS-SNOLXCFTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


